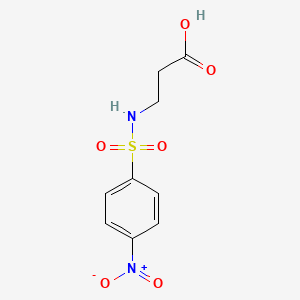

3-(4-Nitrophenylsulfonamido)propanoic acid

货号 B1297052

CAS 编号:

179174-23-3

分子量: 274.25 g/mol

InChI 键: WBULOUVRHAKHDN-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel sulfonamide compound, ( {4-nitrophenyl}sulfonyl)tryptophan (DNSPA), was synthesized from 4-nitrobenzenesulphonylchloride and L-tryptophan precursors . The slow evaporation method was used to form single crystals of the named compound from a methanolic solution .Molecular Structure Analysis

The molecular structure of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . The compound has a molecular formula of C9H10N2O6S .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Nitrophenylsulfonamido)propanoic acid” can be found in various databases . For instance, the compound has a molecular weight of 274.25 g/mol .科学研究应用

1. Crystallography

- The compound “3-(4-Nitrophenylsulfonamido)propanoic acid” has been studied in the field of crystallography .

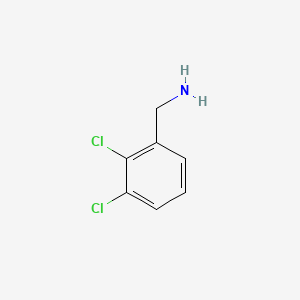

- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .

- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

2. Organic Synthesis

- This compound has been used in the ethylenation of aldehydes to 3-propanal, propanol, and propanoic acid derivatives .

- The aldehydes were reacted with Meldrum’s acid through a Knoevenagel condensation to give materials that upon reduction with sodium borohydride and subsequent hydrolysis decarboxylation generated the corresponding 3-propanoic acid derivatives .

- The -propanoic acid derivatives were reduced to give 3-propanol derivatives, which were readily oxidized to target 3-propanal derivatives .

3. Crystal Structure Analysis

- The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .

- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .

- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

4. Antimicrobial Research

- This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

5. Crystal Structure Analysis

- The compound “3-((3-nitrophenyl)sulfonamido)propanoic acid” has been used in the field of crystallography .

- The crystal structure of this compound has been determined . The molecular structure is shown in the figure .

- The crystallographic data and the list of the atoms including atomic coordinates and displacement parameters are provided in the study .

6. Antimicrobial Research

- This compound has been used in the synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

- These derivatives demonstrated substantial activity against Candida auris, with minimum inhibitory concentrations ranging from 0.5 to 64 µg/mL .

安全和危害

属性

IUPAC Name |

3-[(4-nitrophenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-3-1-7(2-4-8)11(14)15/h1-4,10H,5-6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBULOUVRHAKHDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327023 |

Source

|

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenylsulfonamido)propanoic acid | |

CAS RN |

179174-23-3 |

Source

|

| Record name | 3-(4-Nitrophenylsulfonamido)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

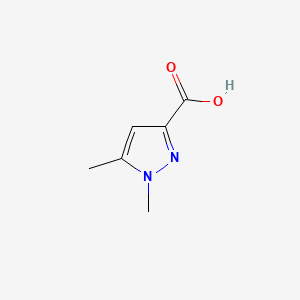

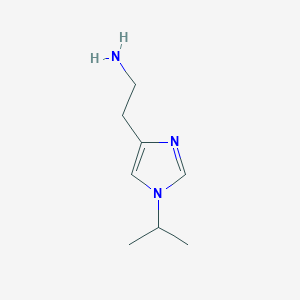

2-(1-Isopropyl-1H-imidazol-4-yl)ethanamine

479408-51-0

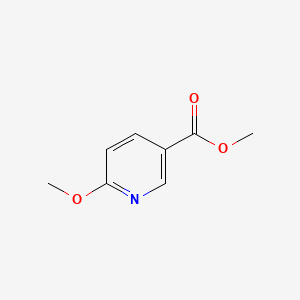

Methyl 6-methoxynicotinate

26218-80-4

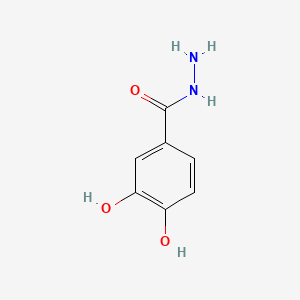

3,4-Dihydroxybenzohydrazide

39635-11-5

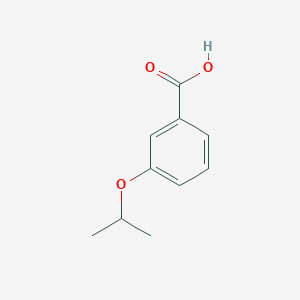

3-Isopropoxybenzoic acid

60772-67-0

![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)